molecular formula C19H24N4O2S B2710431 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1797589-06-0

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2710431
CAS No.: 1797589-06-0
M. Wt: 372.49
InChI Key: UMHHTDNDJWLRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperazine ring bearing a sulfonyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Attachment of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring using sulfonyl chlorides or sulfonic anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the piperazine ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but lacks the dimethyl groups on the phenyl ring.

    4-Cyclopropyl-6-(4-((2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine: Similar structure with dimethyl groups in different positions on the phenyl ring.

    4-Cyclopropyl-6-(4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl)pyrimidine: Similar structure with chlorine substituents instead of methyl groups.

Uniqueness

The uniqueness of 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The presence of the cyclopropyl group and the dimethylphenyl sulfonyl moiety can enhance its pharmacokinetic properties and biological activity compared to similar compounds.

Properties

IUPAC Name

4-cyclopropyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-14-3-6-17(11-15(14)2)26(24,25)23-9-7-22(8-10-23)19-12-18(16-4-5-16)20-13-21-19/h3,6,11-13,16H,4-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHTDNDJWLRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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